pnu-176798
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PNU-176798 is an antimicrobial agent that targets protein synthesis in a wide spectrum of gram-positive and anaerobic bacteria . It was initially developed by Pharmacia Corp. and is currently in the preclinical phase for the treatment of bacterial infections . The compound is known for its ability to inhibit the binding of fMet-tRNA to 70S ribosomes, thereby blocking translation and initiation of protein synthesis .
准备方法
The synthesis of PNU-176798 involves several key steps. One method includes the addition of hydrogen sulfide to a precursor compound in the presence of triethylamine in dimethylformamide, resulting in the formation of a thioamide intermediate . This intermediate is then condensed with chloromalonaldehyde to produce a thiazole derivative . The formyl group of this derivative is reacted with hydroxylamine and sodium formate to yield the final product
化学反应分析
PNU-176798 undergoes several types of chemical reactions, primarily focusing on its antimicrobial activity. It inhibits the binding of fMet-tRNA to 70S ribosomes with an inhibitory concentration (IC50) of 32 micromolar . The compound also blocks translation initiation with IC50 values of 0.53 and 32 micromolar, respectively . Common reagents used in these reactions include hydrogen sulfide, triethylamine, dimethylformamide, chloromalonaldehyde, hydroxylamine, and sodium formate . The major products formed from these reactions are thioamide intermediates and thiazole derivatives .
科学研究应用
PNU-176798 has several scientific research applications, particularly in the field of antimicrobial research. It is used to study the inhibition of protein synthesis in gram-positive and anaerobic bacteria . The compound’s ability to inhibit fMet-tRNA binding and block translation initiation makes it a valuable tool for understanding bacterial protein synthesis and developing new antimicrobial agents . Additionally, this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains .
作用机制
The mechanism of action of PNU-176798 involves the inhibition of protein synthesis by targeting the 30S ribosomal subunit . The compound binds to the ribosomal P site, preventing the binding of fMet-tRNA and subsequent peptide bond formation . This inhibition is competitive with respect to the fMet-tRNA concentration, suggesting that this compound affects the initiation reaction of protein synthesis . The compound also inhibits the elongation factor P-stimulated synthesis of peptide bonds and the EF-G-mediated translocation of fMet-tRNA into the P site .
相似化合物的比较
PNU-176798 is part of the oxazolidinone class of antimicrobial agents, which includes other compounds such as linezolid (PNU-100766) . Compared to linezolid, this compound is approximately ninefold more potent in inhibiting bacterial protein synthesis . Both compounds exhibit dose-dependent inhibition of fMet-tRNA binding to 70S ribosomes, but this compound has a lower inhibitory concentration, making it more effective . Other similar compounds include tedizolid and radezolid, which also belong to the oxazolidinone class and share similar mechanisms of action .
属性
分子式 |
C16H13FN4O3S |
---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-[[(5S)-3-[4-(5-cyano-1,3-thiazol-2-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1 |
InChI 键 |
FGUCVLMMGZZQBB-NSHDSACASA-N |
手性 SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
规范 SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。